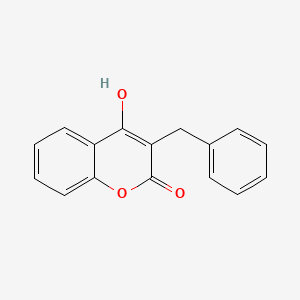

4-Hydroxy-3-benzylcoumarin

Übersicht

Beschreibung

3-Benzyl-4-hydroxy-2H-chromen-2-on ist eine chemische Verbindung mit der Summenformel C16H12O3 und einem Molekulargewicht von 252,27 g/mol . Es ist ein Derivat von Cumarin, einer Klasse von Verbindungen, die für ihre vielfältigen biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen wie Medizin, Landwirtschaft und Industrie bekannt sind .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Benzyl-4-hydroxy-2H-chromen-2-on kann durch verschiedene Methoden erfolgen. Eine gängige Methode beinhaltet die Pechmann-Kondensationsreaktion, bei der Phenole mit β-Ketoestern in Gegenwart eines sauren Katalysators reagieren . Diese Methode verwendet sowohl homogene Katalysatoren wie konzentrierte Schwefelsäure und Trifluoressigsäure als auch heterogene Katalysatoren wie Kationenaustauscherharze und Zeolithe .

Industrielle Produktionsmethoden

Die industrielle Produktion von 3-Benzyl-4-hydroxy-2H-chromen-2-on beinhaltet typischerweise eine großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .

Chemische Reaktionsanalyse

Reaktionstypen

3-Benzyl-4-hydroxy-2H-chromen-2-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinone und andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in Dihydroderivate umwandeln.

Substitution: Elektrophile und nukleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogene, Alkylhalogenide und organometallische Verbindungen werden in Substitutionsreaktionen eingesetzt.

Wichtigste gebildete Produkte

Zu den wichtigsten Produkten, die aus diesen Reaktionen entstehen, gehören verschiedene substituierte Cumarine, Dihydrocumarine und Chinonderivate .

Wissenschaftliche Forschungsanwendungen

3-Benzyl-4-hydroxy-2H-chromen-2-on hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:

Wirkmechanismus

Der Wirkmechanismus von 3-Benzyl-4-hydroxy-2H-chromen-2-on beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann Enzyme hemmen, die Rezeptoraktivität modulieren und in zelluläre Signalwege eingreifen . Seine antioxidativen Eigenschaften helfen beim Abfangen freier Radikale und reduzieren oxidativen Stress .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-4-hydroxy-2H-chromen-2-one can be achieved through several methods. One common method involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst . This method employs both homogeneous catalysts such as concentrated sulfuric acid and trifluoroacetic acid, as well as heterogeneous catalysts like cation-exchange resins and zeolites .

Industrial Production Methods

Industrial production of 3-Benzyl-4-hydroxy-2H-chromen-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Benzyl-4-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted coumarins, dihydrocoumarins, and quinone derivatives .

Wissenschaftliche Forschungsanwendungen

3-Benzyl-4-hydroxy-2H-chromen-2-one has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-Benzyl-4-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways . Its antioxidant properties help in scavenging free radicals and reducing oxidative stress .

Vergleich Mit ähnlichen Verbindungen

3-Benzyl-4-hydroxy-2H-chromen-2-on kann mit anderen Cumarinderivaten verglichen werden, wie zum Beispiel:

4-Hydroxycumarin: Bekannt für seine gerinnungshemmende Eigenschaften und Verwendung in Medikamenten wie Warfarin.

7-Hydroxycumarin: Zeigt starke Fluoreszenz und wird in biochemischen Assays verwendet.

6-Methylcumarin: Wird in der Duftstoffindustrie wegen seines angenehmen Geruchs verwendet.

Die Einzigartigkeit von 3-Benzyl-4-hydroxy-2H-chromen-2-on liegt in seinen spezifischen Strukturmerkmalen und der vielfältigen Palette von Anwendungen, die es in verschiedenen Bereichen bietet .

Biologische Aktivität

4-Hydroxy-3-benzylcoumarin (C16H12O3) is a coumarin derivative that has garnered significant attention in pharmacological research due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzyl group attached to the coumarin core, which contributes to its unique biological properties. The molecular structure is characterized by the presence of hydroxyl and carbonyl functional groups, which are crucial for its interaction with biological targets.

1. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through the modulation of key signaling pathways, particularly the RAF/MEK/ERK pathway. In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation effectively.

- Case Study : A study reported that this compound derivatives displayed significant cytotoxic effects against human tumor cell lines, with some compounds achieving IC50 values as low as 54.57 nM in MEK1 binding assays .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed that this compound exhibits activity against various bacterial strains, suggesting potential applications in treating infections.

- Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

3. Antioxidant Properties

The antioxidant activity of this compound has been documented, indicating its potential in combating oxidative stress-related diseases. The compound can scavenge free radicals and inhibit lipid peroxidation, contributing to cellular protection.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cancer progression and inflammation.

- Signaling Pathway Modulation : It modulates pathways such as ERK, which is crucial for cell survival and proliferation.

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, thereby limiting tumor growth.

Comparative Pharmacological Studies

A comparative analysis of various coumarin derivatives indicates that modifications at specific positions on the coumarin ring can enhance biological activity. For instance, substituents at the para-position of the benzyl group significantly affect anticoagulant and anticancer activities .

Eigenschaften

IUPAC Name |

3-benzyl-4-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c17-15-12-8-4-5-9-14(12)19-16(18)13(15)10-11-6-2-1-3-7-11/h1-9,17H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIVRFFWQSJCAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60715769 | |

| Record name | 3-Benzyl-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60715769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15074-18-7 | |

| Record name | 3-Benzyl-4-hydroxycoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15074-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-benzylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015074187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzyl-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60715769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-benzyl-4-hydroxy-2H-chromen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-3-BENZYLCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV6AJ39594 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.